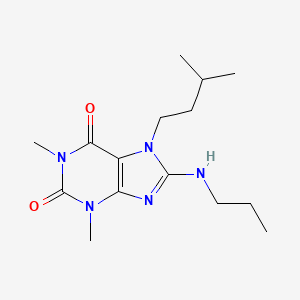
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is a complex organic compound with a purine base structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-7-(3-methylbutyl)purine-2,6-dione
- 1,3-Dimethyl-8-(propylamino)purine-2,6-dione
Uniqueness
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
生物活性
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is a purine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits a range of biological activities due to its structural characteristics, which allow it to interact with various molecular targets.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H25N5O2
- Molecular Weight : 321.38 g/mol
Structural Features
The compound features a purine base with specific alkyl substitutions that influence its biological activity. The presence of the propylamino group and the dimethyl groups at positions 1 and 3 are particularly noteworthy for their potential effects on enzyme interactions and receptor binding.
This compound has been studied for its interactions with various biological targets:
- Adenosine Receptors : It may act as an antagonist or agonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and vasodilation.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to metabolic pathways, possibly influencing cellular energy dynamics.
Case Studies and Research Findings
Recent studies have highlighted the compound's biological effects:
- Cell Proliferation : In vitro studies demonstrated that this compound can modulate cell proliferation in cancer cell lines by affecting cell cycle regulation.
- Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of neuroinflammatory pathways, suggesting applications in neurodegenerative diseases.
- Antioxidant Activity : The compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.
Data Table of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:
- Alkylation : Introducing alkyl groups at specific positions on the purine ring.
- Amination : Adding the propylamino group through nucleophilic substitution reactions.
- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.
特性
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h10H,6-9H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOYUVSIGWHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














